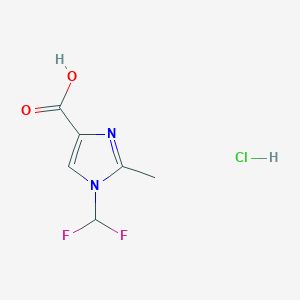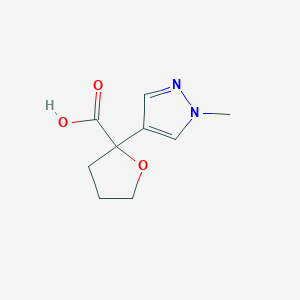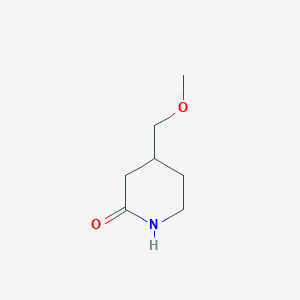![molecular formula C14H15F3N6O2S B2863856 1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034278-02-7](/img/structure/B2863856.png)
1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide” is a derivative of triazolopyrazine . Triazolopyrazine derivatives have been found to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been described, which involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and removal of impurities .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, 1H NMR and mass spectra have been employed to confirm the structures of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a research study developed an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, a highly sensitive and reproducible ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the detection of an impurity in sitagliptin drug substances and drug products .Scientific Research Applications
Synthesis and Biochemical Impact
A series of bioactive heterocyclic compounds, including [1,2,4]triazolo and sulfonamide derivatives, have been synthesized for potential use as insecticidal agents. These compounds exhibited significant toxic effects against pests, such as the cotton leafworm, Spodoptera littoralis, suggesting their application in agricultural pest management (Soliman et al., 2020).
Herbicidal and Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidine sulfonamide derivatives have been investigated for their herbicidal activity, showcasing their potential in controlling a wide spectrum of vegetation at low application rates. This highlights their use in developing new herbicides (Moran, 2003). Additionally, novel sulfonamide derivatives have been shown to possess antimicrobial properties, indicating their potential in creating new antibacterial agents (Abdel-Motaal & Raslan, 2014).
Inhibition of Human Carbonic Anhydrase Isozymes
Sulfonamide compounds incorporating various moieties have been evaluated as inhibitors of human carbonic anhydrases, which are crucial for physiological functions. These studies have implications for developing therapeutic agents targeting diseases associated with carbonic anhydrase dysregulation (Alafeefy et al., 2015).
Antifungal and Insecticidal Activities
Sulfone derivatives containing [1,2,4]triazolo[4,3-a]pyridine moieties have shown promising antifungal and insecticidal activities. Their effectiveness against certain fungi and pests indicates their potential application in developing new agricultural chemicals (Xu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as triazolopyrazine derivatives, have been found to exhibit antibacterial activities . They are known to interact with various bacterial proteins, disrupting their normal function and leading to the inhibition of bacterial growth .
Mode of Action
It is known that many antibacterial agents work by binding to bacterial proteins and inhibiting their function, leading to the death of the bacteria . The compound’s interaction with its targets likely results in changes to the normal function of these proteins, disrupting critical processes within the bacteria.
Biochemical Pathways
Antibacterial agents often affect pathways critical for bacterial survival, such as cell wall synthesis, protein synthesis, and dna replication . The disruption of these pathways can lead to the death of the bacteria.
Result of Action
These disruptions can ultimately lead to the death of the bacteria .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-propan-2-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2S/c1-9(2)22-7-13(18-8-22)26(24,25)19-6-12-21-20-11-5-10(14(15,16)17)3-4-23(11)12/h3-5,7-9,19H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUJYZMVYMOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)
![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)
acetate](/img/structure/B2863777.png)


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)
